molecular formula C6H4ClN3S B13989475 6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 83253-36-5

6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile

Cat. No.: B13989475
CAS No.: 83253-36-5
M. Wt: 185.64 g/mol
InChI Key: WGWOAHDFIGRHSE-UHFFFAOYSA-N
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Description

IMIDAZO[2,1-B]THIAZOLE-5-CARBONITRILE,6-CHLORO-2,3-DIHYDRO- is a heterocyclic compound that contains both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IMIDAZO[2,1-B]THIAZOLE-5-CARBONITRILE,6-CHLORO-2,3-DIHYDRO- typically involves the reaction of aminothiazole with a suitable nitrile compound under specific conditions. One common method involves the use of 3-bromo-2-oxopropanoic acid, which reacts with aminothiazole to form the desired imidazo[2,1-b]thiazole derivative . The reaction conditions often include the use of dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in the presence of a base like diisopropylethylamine (DIPEA) .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow systems to enhance efficiency and yield. For example, a three-reactor multistage system can be used where the intermediate compounds are not isolated, thus streamlining the process .

Chemical Reactions Analysis

Types of Reactions

IMIDAZO[2,1-B]THIAZOLE-5-CARBONITRILE,6-CHLORO-2,3-DIHYDRO- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[2,1-b]thiazole-5-carboxylic acid derivatives, while reduction can produce various hydro-imidazo[2,1-b]thiazole compounds .

Scientific Research Applications

IMIDAZO[2,1-B]THIAZOLE-5-CARBONITRILE,6-CHLORO-2,3-DIHYDRO- has several applications in scientific research:

Comparison with Similar Compounds

IMIDAZO[2,1-B]THIAZOLE-5-CARBONITRILE,6-CHLORO-2,3-DIHYDRO- can be compared with other imidazo[2,1-b]thiazole derivatives and similar heterocyclic compounds:

These comparisons highlight the unique structural features and biological activities of IMIDAZO[2,1-B]THIAZOLE-5-CARBONITRILE,6-CHLORO-2,3-DIHYDRO-, making it a valuable compound for further research and development.

Properties

CAS No.

83253-36-5

Molecular Formula

C6H4ClN3S

Molecular Weight

185.64 g/mol

IUPAC Name

6-chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile

InChI

InChI=1S/C6H4ClN3S/c7-5-4(3-8)10-1-2-11-6(10)9-5/h1-2H2

InChI Key

WGWOAHDFIGRHSE-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=C(N21)C#N)Cl

Origin of Product

United States

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